3-(Phenylsulfonyl)acrylic acid
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Overview
Description
3-(Phenylsulfonyl)acrylic acid is an organic compound with the molecular formula C9H8O4S It is characterized by the presence of a phenylsulfonyl group attached to an acrylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Phenylsulfonyl)acrylic acid typically involves the reaction of phenylsulfonyl chloride with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques such as crystallization and chromatography ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-(Phenylsulfonyl)acrylic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The phenylsulfonyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and alkylating agents are employed.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenylsulfonyl derivatives.
Scientific Research Applications
3-(Phenylsulfonyl)acrylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Phenylsulfonyl)acrylic acid involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with target molecules, thereby exerting its effects .
Comparison with Similar Compounds
- Phenylsulfonylacetophenone
- Phenylsulfonylpropanoic acid
- Phenylsulfonylmethane
Comparison: 3-(Phenylsulfonyl)acrylic acid is unique due to the presence of the acrylic acid moiety, which imparts distinct reactivity compared to other phenylsulfonyl compounds.
Properties
IUPAC Name |
3-(benzenesulfonyl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4S/c10-9(11)6-7-14(12,13)8-4-2-1-3-5-8/h1-7H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFWNTBQQWFCIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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